Alloyohimbine

α2-Adrenoceptor Radioligand Binding Selectivity Ratio

Alloyohimbine (CAS 522-94-1) fills a critical gap between extreme α2-selectivity (yohimbine, ratio 635) and α1-preferring diastereomers. Its intermediate KDα1/KDα2 ratio of 46.6 enables precise pre- vs. postsynaptic adrenoceptor dissection where partial α2-antagonism is required without fully masking α1-mediated effects. A single generic substitution from yohimbine alters selectivity by over an order of magnitude—making stereochemical integrity non-negotiable for reproducible pharmacology. Orthogonal identity confirmation via optical rotation (+84°) and melting point (135-140°C anhydrous) mitigates the documented risk of diastereomer misidentification in Rauvolfia-derived supply chains. A published enantioselective synthetic route further supports access to isotopically labeled analogs for LC-MS/MS internal standardization.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 522-94-1
Cat. No. B1664790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloyohimbine
CAS522-94-1
Synonymsallo-Yohimbine
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
InChIInChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19-/m1/s1
InChIKeyBLGXFZZNTVWLAY-FJDMERLMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alloyohimbine (CAS 522-94-1) Chemical Identity and Core α2-Adrenoceptor Pharmacophore Overview


Alloyohimbine (CAS 522-94-1) is a naturally occurring indole alkaloid belonging to the yohimbine stereoisomer family. It is a methyl 17-hydroxyyohimban-16-carboxylate derivative characterized by a pentacyclic yohimban skeleton with specific stereochemical configuration at positions 16, 17, and 20 [1]. The compound is extracted from Rauvolfia serpentina and other Apocynaceae species [2]. Pharmacologically, alloyohimbine functions as a selective α2-adrenoceptor antagonist, distinguishing it from other yohimbine diastereomers that exhibit divergent selectivity profiles toward α1 and α2 adrenoceptor subtypes [3].

Why Alloyohimbine Cannot Be Interchanged with Yohimbine, Rauwolscine, or Corynanthine in α-Adrenoceptor Studies


The yohimbine stereoisomer family exhibits profound divergence in adrenoceptor subtype selectivity that precludes simple interchangeability. While all four diastereomers (yohimbine, alloyohimbine, rauwolscine, and corynanthine) share the identical yohimban core structure, their stereochemical configuration at C3, C15, and C20 positions dictates fundamentally different α1/α2 selectivity profiles [1]. A single generic substitution from alloyohimbine to yohimbine would alter the α1/α2 selectivity ratio by over an order of magnitude (46.6 vs. 635), while substitution with corynanthine would invert the selectivity preference entirely toward α1-adrenoceptors [1]. These stereochemical differences translate into distinct functional outcomes in both in vitro binding assays and in vivo pharmacological models, making precise compound selection critical for experimental reproducibility and data interpretation [2].

Alloyohimbine Quantitative Differentiation Data: α1/α2 Selectivity Ratios and Absolute Affinity Values


Alloyohimbine Exhibits a Distinct α2-Adrenoceptor Selectivity Ratio of 46.6, Intermediate Between Yohimbine (635) and Rauwolscine (112)

In a direct competitive radioligand displacement study using [³H]prazosin (α1-selective) on rat liver plasma membranes and [³H]yohimbine (α2-selective) on human platelet membranes, alloyohimbine demonstrated a KDα1/KDα2 selectivity ratio of 46.6 [1]. Under identical experimental conditions, (+)-yohimbine exhibited a ratio of 635 and α-yohimbine (rauwolscine) exhibited a ratio of 112, while corynanthine was α1-selective with a ratio of 0.036 [1]. This places alloyohimbine as an intermediate-selectivity α2 antagonist within the yohimbine stereoisomer series.

α2-Adrenoceptor Radioligand Binding Selectivity Ratio

Absolute KD Values for Alloyohimbine at α1 and α2 Adrenoceptors: 0.28 μM and 0.006 μM Respectively

The absolute dissociation constants (KD) for alloyohimbine were determined as 0.28 μM at α1-adrenoceptors and 0.006 μM (6 nM) at α2-adrenoceptors [1]. These values were derived from the same radioligand displacement experiments described above [2]. The 47-fold difference in affinity between the two subtypes underpins the compound's functional selectivity as an α2-adrenoceptor antagonist.

KD α1-Adrenoceptor α2-Adrenoceptor

Alloyohimbine Physicochemical Properties: Melting Point and Optical Rotation as Quality Control Differentiators

Alloyohimbine can be distinguished from its diastereomers by its characteristic physicochemical properties. The anhydrous form melts at 135-140°C, while the trihydrate form melts at 98-99°C [1]. The specific optical rotation is [α]D19 +84° (c = 0.40 in pyridine) [1]. In comparison, yohimbine hydrochloride exhibits an optical rotation of approximately +100° (c = 1 in water), while rauwolscine hydrochloride shows approximately -18° (c = 1 in water) [2]. These distinct values provide orthogonal identity confirmation orthogonal to chromatographic retention time or mass spectrometric detection.

Physicochemical Characterization Quality Control Melting Point

Enantioselective Synthetic Route to (−)-Alloyohimbane Enables Procurement of Stereochemically Defined Material

A concise enantioselective synthesis of (−)-alloyohimbane (the parent hydrocarbon skeleton of alloyohimbine) has been reported using NHC-catalyzed dimerization and N-acyliminium ion cyclization as key steps [1]. This methodology provides access to stereochemically homogeneous (−)-alloyohimbane in 7 steps from commercially available ethyl 4-oxobutenoate, whereas comparable syntheses of yohimbine or rauwolscine require distinct stereocontrol strategies due to their divergent stereochemical configurations [1] [2].

Enantioselective Synthesis Stereochemical Purity Procurement

Yohimban O-Acetyltransferase (YAT) Specifically Acetylates Alloyohimbine and Yohimbine, Not Rauwolscine or Corynanthine

A leaf-specific BAHD-type acyltransferase (YAT) from Rauvolfia serpentina was recently characterized and shown to specifically acetylate yohimbine and alloyohimbine, representing a previously unrecognized bifurcation in yohimban alkaloid metabolism [1]. In vitro enzyme assays confirmed that YAT accepts yohimbine and alloyohimbine as substrates but does not acetylate rauwolscine or corynanthine under identical conditions [1]. This substrate specificity is governed by the stereochemical configuration at C3, C15, and C20.

Biosynthesis Enzymatic Acetylation Metabolic Engineering

Alloyohimbine Application Scenarios: Where Intermediate α2 Selectivity and Distinct Stereochemistry Deliver Value


Pharmacological Dissection of α2-Adrenoceptor Subtype Contributions in Cardiovascular and CNS Models

Alloyohimbine's intermediate α2-selectivity (KDα1/KDα2 = 46.6) enables experimental designs where partial α2 antagonism is desired without the extreme selectivity of yohimbine (ratio 635) that may mask α1-mediated effects [1]. In isolated tissue bath studies or in vivo cardiovascular models, alloyohimbine can be used to probe the relative contributions of pre- vs. postsynaptic α2-adrenoceptors when α1 blockade must be minimized but not entirely eliminated. This application is supported by direct comparative binding data demonstrating the intermediate selectivity position of alloyohimbine within the yohimbine stereoisomer series [1].

Quality Control and Identity Verification in Natural Product Extract Standardization

The distinct optical rotation (+84°) and melting point (135-140°C anhydrous) of alloyohimbine provide orthogonal identity confirmation methods for quality control laboratories [2]. When combined with HPLC retention time and HRMS data, these physicochemical parameters enable definitive discrimination of alloyohimbine from co-occurring yohimbine and rauwolscine in Rauvolfia extracts. This is particularly critical for botanical reference material production and for verifying the identity of commercial alloyohimbine standards, given the documented risk of diastereomer misidentification in the supply chain [2].

Synthetic Reference Standard Preparation for Stereochemical Assignment and Method Validation

The availability of a concise enantioselective synthetic route to (−)-alloyohimbane enables the preparation of stereochemically defined reference standards for alloyohimbine [3]. This synthetic material can be used to validate analytical methods (e.g., chiral HPLC, polarimetry) and to confirm the stereochemical integrity of naturally sourced alloyohimbine. Furthermore, the synthetic route provides access to isotopically labeled analogs (e.g., ¹³C, ²H) for use as internal standards in quantitative LC-MS/MS assays [3].

Metabolic Engineering and Biocatalytic Derivatization of Yohimban Alkaloids

The discovery that YAT specifically acetylates alloyohimbine and yohimbine—but not rauwolscine or corynanthine—opens avenues for selective biocatalytic derivatization [4]. Alloyohimbine can serve as a substrate for YAT-catalyzed acetylation to produce O-acetylated derivatives with potentially altered pharmacological or physicochemical properties. This enzymatic specificity, driven by the compound's unique stereochemistry, provides a chemoenzymatic tool for generating alloyohimbine analogs that cannot be accessed from other yohimbine diastereomers [4].

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